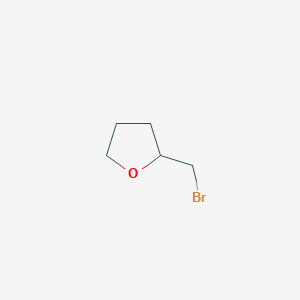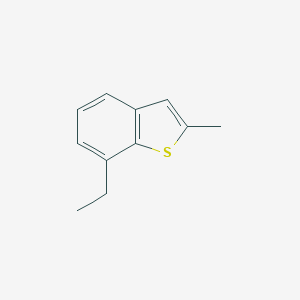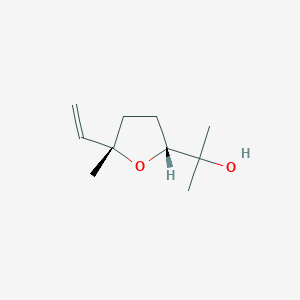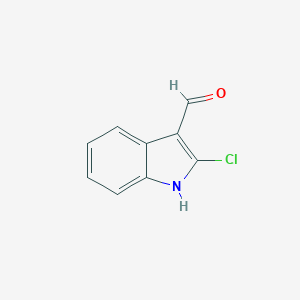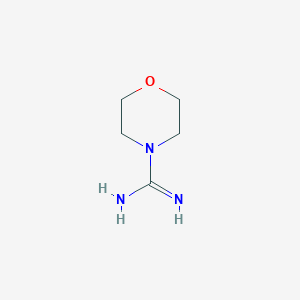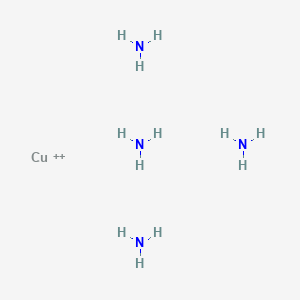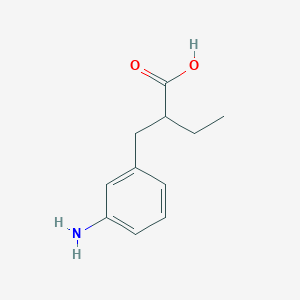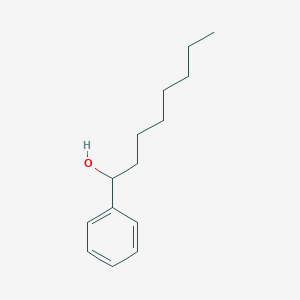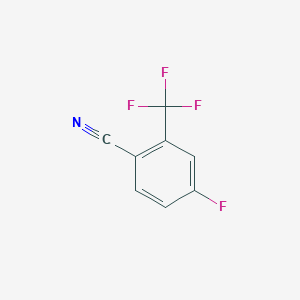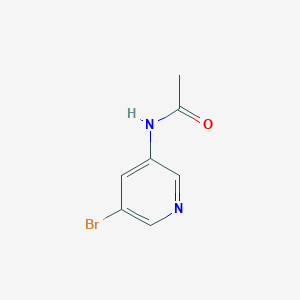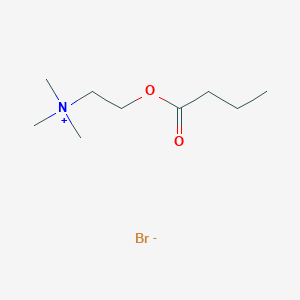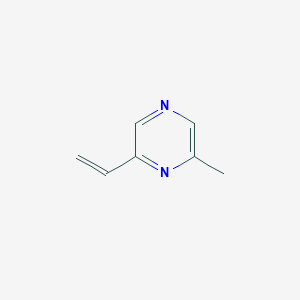
Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate is a chemical compound with the molecular formula C5H2K2N4O4·H2O It is a derivative of purine, specifically an oxidized form of guanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate typically involves the oxidation of guanine. One common method is the use of potassium permanganate as an oxidizing agent in an aqueous solution. The reaction is carried out under controlled conditions to ensure the selective oxidation of guanine to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized for yield and purity, and the product is typically purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized purine derivatives.
Reduction: Reduction reactions can revert the compound to its original guanine form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, and other polar solvents.
Major Products Formed
Oxidation Products: Higher oxidized purine derivatives.
Reduction Products: Guanine and its derivatives.
Substitution Products: Various substituted purine compounds.
科学的研究の応用
Chemistry
In chemistry, Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate is used as a model compound to study oxidation processes and the stability of oxidized nucleobases. It is also used in the synthesis of other purine derivatives.
Biology
In biological research, this compound is studied for its role in oxidative stress and DNA damage. It serves as a marker for oxidative damage in nucleic acids and is used in assays to measure the extent of such damage.
Medicine
In medicine, this compound is investigated for its potential role in disease mechanisms related to oxidative stress. It is also explored as a potential therapeutic agent for conditions involving oxidative damage.
Industry
In industrial applications, this compound is used in the development of sensors and diagnostic tools for detecting oxidative damage in biological samples.
作用機序
The mechanism of action of Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate involves its interaction with nucleic acids. The compound can form base pairs with other nucleobases, leading to mutations and DNA damage. It also participates in redox reactions, contributing to oxidative stress and cellular damage.
類似化合物との比較
Similar Compounds
8-Oxo-7,8-dihydroguanine: Another oxidized form of guanine, similar in structure and function.
8-Oxo-7,8-dihydro-2’-deoxyguanosine: A deoxyribonucleoside derivative of 8-oxo-7,8-dihydroguanine.
Uniqueness
Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate is unique due to its specific oxidation state and its ability to form stable complexes with potassium ions. This property makes it particularly useful in studies of oxidative stress and nucleic acid chemistry.
特性
CAS番号 |
19142-74-6 |
|---|---|
分子式 |
C5H3KN4O3 |
分子量 |
206.20 g/mol |
IUPAC名 |
potassium;2,6-dioxo-3,7-dihydropurin-8-olate |
InChI |
InChI=1S/C5H4N4O3.K/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 |
InChIキー |
DCCRVWCOAHRDKP-UHFFFAOYSA-M |
SMILES |
C12=C(NC(=O)N1)N=C(N=C2[O-])[O-].O.[K+].[K+] |
正規SMILES |
C12=C(NC(=O)NC1=O)N=C(N2)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



